(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-5-1-6-3-9-10-7(6)8-2-5/h1-3,11H,4H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGGWCRLSSCPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyridin 5 Yl Methanol and Its Precursors
Retrosynthetic Analysis Targeting the (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Moiety
Retrosynthetic analysis of the pyrazolo[3,4-b]pyridine framework generally follows two main pathways: the annulation of a pyridine (B92270) ring onto a pyrazole (B372694) precursor, or the formation of a pyrazole ring from a substituted pyridine. rsc.orgcdnsciencepub.comresearchgate.net For the specific target, this compound, the most common and versatile approach involves building the pyridine ring onto a functionalized pyrazole.
This primary disconnection strategy identifies a 5-aminopyrazole derivative as a key starting material. The C4, C5, and C6 atoms of the pyridine ring are typically introduced via a three-carbon electrophilic synthon. To achieve the desired C5-methanol functionality on the final product, the chosen three-carbon component must contain a masked or direct precursor to the hydroxymethyl group. For instance, a 1,3-dicarbonyl compound bearing an ester or a protected hydroxymethyl group at the C2 position can be envisioned. Subsequent cyclization, followed by reduction of the ester or deprotection, would yield the target molecule.
An alternative disconnection involves breaking the bond between the pyrazole nitrogen and the pyridine ring, and a C-C bond within the pyridine ring. This again points towards a 5-aminopyrazole and a suitable three-carbon fragment, such as an α,β-unsaturated carbonyl compound, where the substituent at the β-position is a precursor to the C5-methanol group.
Core Pyrazolo[3,4-b]pyridine Ring Formation Strategies
The construction of the bicyclic pyrazolo[3,4-b]pyridine system is paramount for the synthesis of the title compound. The most prevalent strategies involve the elaboration of a pyridine ring onto an existing pyrazole core.
Annulation of the Pyridine Ring onto a Pre-existing Pyrazole Nucleus
This approach is the most widely documented for synthesizing pyrazolo[3,4-b]pyridines. rsc.orgcdnsciencepub.com It leverages the nucleophilic character of 5-aminopyrazoles, which react with various biselectrophilic three-carbon synthons to form the fused pyridine ring.
A classic and frequently employed method for constructing the pyrazolo[3,4-b]pyridine skeleton is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com This reaction, often conducted in glacial acetic acid, proceeds through a sequence of condensation and cyclization steps to afford the fused heterocyclic system. mdpi.com
A significant consideration in this synthesis is regioselectivity when an unsymmetrical 1,3-dicarbonyl is used. The reaction can potentially yield two different regioisomers. The outcome is governed by the relative electrophilicity of the two carbonyl groups. mdpi.com To overcome this ambiguity, researchers have used dicarbonyl compounds with highly differentiated carbonyls. For example, the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione results in a specific regioisomer because the carbonyl group adjacent to the trifluoromethyl (CF₃) group is significantly more electrophilic. mdpi.com The initial nucleophilic attack occurs at this more reactive site, directing the cyclization to form a single product where the CF₃ group is located at the C4 position of the pyrazolo[3,4-b]pyridine ring. mdpi.com
The reaction conditions can be varied, with reports of successful syntheses in water at elevated temperatures or in methanol (B129727) with catalytic acid at room temperature. mdpi.com
Table 1: Examples of Pyrazolo[3,4-b]pyridine Synthesis using 1,3-Dicarbonyls
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Product Description | Reference |
|---|---|---|---|---|
| 1-Phenyl-3-methyl-5-aminopyrazole | Acetylacetone | Glacial Acetic Acid | N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridine | mdpi.com |
| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | Not specified | 4-Trifluoromethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrazolo[3,4-b]pyridines from simple starting materials in a single synthetic operation. nih.govresearchgate.net These reactions typically involve a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl acetoacetate. nih.govresearchgate.net
The general mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electrophilic α,β-unsaturated intermediate (a 1,3-CCC-biselectrophile). mdpi.com The 5-aminopyrazole then acts as a binucleophile, attacking the unsaturated system in a Michael-type addition, followed by an intramolecular cyclization and subsequent aromatization (often via elimination of a small molecule like water or ammonia) to yield the poly-substituted pyrazolo[3,4-b]pyridine. mdpi.comnih.gov A variety of catalysts, including bases like piperidine (B6355638) or acids such as acetic acid, can be used to facilitate the reaction. nih.gov In some cases, catalyst-free grinding methods have also proven effective. researchgate.net
Table 2: Selected Multicomponent Syntheses of Pyrazolo[3,4-b]pyridines
| Pyrazole Component | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine | Benzaldehyde derivatives | 3-(Cyanoacetyl)indole | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ nano-catalyst, 100 °C | 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridines | nih.gov |
| 3-Amino-5-methylpyrazole | Benzaldehyde derivatives | Malononitrile | Catalyst-free grinding, 5 min | 6-Amino-4-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles | researchgate.net |
While electrochemical methods represent a powerful tool in modern organic synthesis for forming C-C and C-N bonds, their specific application for the direct cyclization to form the pyrazolo[3,4-b]pyridine ring system is not extensively documented in the reviewed scientific literature. The primary synthetic routes reported rely on thermal or catalyzed condensation and cyclization strategies.
Cascade reactions, where multiple bond-forming events occur in sequence without isolating intermediates, provide an elegant and efficient pathway to the pyrazolo[3,4-b]pyridine core. nih.gov A notable example is the cascade 6-endo-dig cyclization involving 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method allows for the synthesis of either halogenated or non-halogenated products by selectively activating the carbon-carbon triple bond with different reagents. nih.gov
The reaction is proposed to begin with the condensation of the 5-aminopyrazole and the alkynyl aldehyde to form an alkynyl-imine intermediate. In the non-halogenated route, a silver catalyst coordinates to the alkyne, activating it for a 6-endo-dig intramolecular cyclization by the pyrazole C4-position, followed by demetallation and aromatization to give the final product. nih.gov Alternatively, using iodine or N-bromosuccinimide (NBS) as reagents leads to a halocyclization cascade, incorporating an iodine or bromine atom at the C5-position of the pyridine ring. nih.gov
Another innovative cascade approach begins with 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, which undergo a sequential ring-opening/ring-closing cascade with anilines in the presence of an amorphous carbon-supported sulfonic acid catalyst to yield pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds.
Annulation of the Pyrazole Ring onto a Pre-existing Pyridine Nucleus
The construction of the 1H-pyrazolo[3,4-b]pyridine system by forming the pyrazole ring from a substituted pyridine precursor is a common and effective strategy. This approach typically involves the reaction of a suitably functionalized pyridine, which acts as an electrophilic backbone, with a hydrazine (B178648) derivative that serves as the nitrogen source for the new pyrazole ring.
A prevalent method starts with 2-chloropyridine (B119429) derivatives that bear an electron-withdrawing group, such as a cyano or nitro group, at the 3-position. The reaction of 2-chloro-3-cyanopyridine (B134404) with various hydrazines is a widely used method for obtaining 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.net The reaction proceeds through a nucleophilic aromatic substitution of the chloride, followed by an intramolecular cyclization of the hydrazine onto the cyano group to form the pyrazole ring.
Similarly, an efficient protocol has been developed for the synthesis of the isomeric pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. nih.gov This involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, highlighting the versatility of using functionalized pyridines as foundational synthons. nih.gov Although this example leads to a different isomer, the underlying principle of pyrazole annulation onto a pyridine core is directly applicable.
Another related strategy is the reaction of hydrazines with quinoline (B57606) derivatives to form the analogous 1H-pyrazolo[3,4-b]quinolines. mdpi.com For instance, 2-chloro-3-formylquinolines react with hydrazine or arylhydrazines to yield the corresponding pyrazolo[3,4-b]quinolines. mdpi.com This demonstrates that a pyridine ring, whether isolated or part of a larger fused system, containing a leaving group at the 2-position and an electrophilic handle (like a formyl or cyano group) at the 3-position, is a key intermediate for this synthetic pathway.
Table 1: Examples of Pyridine Precursors for Pyrazole Annulation
| Pyridine Precursor | Reagent | Product Scaffold | Reference |
|---|---|---|---|
| 2-Chloro-3-cyanopyridine | Hydrazine | 3-Amino-1H-pyrazolo[3,4-b]pyridine | researchgate.net |
| 2-Chloro-3-nitropyridine | Arenediazonium tosylates, Ethyl acetoacetate | Pyrazolo[4,3-b]pyridine | nih.gov |
Catalyst-Assisted Synthetic Routes (e.g., Cu, Pd, InCl₃, FeCl₃)
Catalysis plays a pivotal role in modern organic synthesis, and the construction of the 1H-pyrazolo[3,4-b]pyridine scaffold is no exception. Transition metals like copper (Cu) and palladium (Pd), as well as Lewis acids such as iron(III) chloride (FeCl₃), have been successfully employed to facilitate these transformations, often providing higher yields, milder reaction conditions, and greater functional group tolerance.
Copper-Catalyzed Synthesis: Copper catalysis is frequently used for the cyclization step in forming the pyrazolo[3,4-b]pyridine ring. A convenient route involves the copper-catalyzed cyclization of 2-chloro-3-cyanopyridine with hydrazines to produce 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.net More recently, a study focused on various copper(II) catalysts for the [3+3] cycloaddition synthesis of pyrazolo[3,4-b]pyridine derivatives. acs.org This research highlights the use of copper(II) acetylacetonate (B107027) as an efficient catalyst for the multicomponent reaction of an aromatic aldehyde, a 5-aminopyrazole, and an active methylene compound, achieving high yields under mild conditions. acs.org
Palladium-Catalyzed Reactions: Palladium catalysts are indispensable for functionalizing the pyrazolopyridine core through cross-coupling reactions. While not always used for the initial ring formation, Pd-catalyzed reactions are crucial for building the molecular complexity required for many applications. For example, the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings are efficiently performed on 3-iodo-1H-pyrazolo[3,4-b]pyridines, which are themselves derived from copper-catalyzed cyclizations. researchgate.net Furthermore, Pd-catalyzed reactions like the Buchwald-Hartwig amination and Miyaura borylation followed by Suzuki coupling are key steps in elaborating the scaffold, for instance, in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors based on the pyrazolo[3,4-b]pyridine framework. rsc.org
Iron(III) Chloride (FeCl₃) Promoted Synthesis: Lewis acids like FeCl₃ can also promote the synthesis of pyrazolopyridines. A straightforward protocol has been developed for the synthesis of pyrazolo[3,4-b]pyridines by reacting 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with β-enaminoketones, a reaction promoted by FeCl₃. researchgate.net This method is noted for its simple reaction conditions and excellent yields. researchgate.net
Table 2: Catalyst-Assisted Reactions in Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Reaction Type | Starting Materials (Example) | Purpose | Reference |
|---|---|---|---|---|
| Cu(II) acetylacetonate | [3+3] Cycloaddition | Aromatic aldehyde, 5-aminopyrazole, malononitrile | Ring Formation | acs.org |
| Copper | Cyclization | 2-Chloro-3-cyanopyridine, Hydrazine | Ring Formation | researchgate.net |
| Palladium | Suzuki, Heck, etc. | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | C-C/C-N Bond Formation | researchgate.net, rsc.org |
| FeCl₃ | Condensation/Cyclization | 5-Aminopyrazole-4-carbaldehyde, β-enaminoketone | Ring Formation | researchgate.net |
Introduction and Modification of the 5-Hydroxymethyl Group
The synthesis of the target compound, this compound, requires specific strategies to install the hydroxymethyl group at the C5 position of the heterocyclic core. This is rarely achieved directly and almost always involves the transformation of a precursor functional group.
Strategies for Direct Installation of the Methanol Functionality
Direct methods for installing a hydroxymethyl group onto the pre-formed pyrazolo[3,4-b]pyridine ring are not commonly reported in the literature. Synthetic routes generally favor a convergent approach where the C5 substituent is incorporated during the ring-forming reactions. This is because the functionalization of the pyridine part of the scaffold often requires harsh conditions that a primary alcohol might not tolerate without a protecting group. Therefore, a more robust precursor group is typically carried through the synthesis and converted to the hydroxymethyl group in a later step.
Transformation of Pre-existing Substituents at the 5-Position to a Hydroxymethyl Group
The most established and practical route to this compound involves the reduction of a carbonyl group at the C5 position. The key intermediate for this transformation is typically an ester, such as methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate or the corresponding ethyl ester. nih.govsigmaaldrich.com
A novel approach for synthesizing ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been developed, showcasing a method to build the C5-ester functionality into the ring system from the outset. nih.gov These carboxylate esters are ideal precursors for the target alcohol. The transformation is a standard functional group conversion accomplished via reduction.
The reduction of the C5-ester to the C5-hydroxymethyl group can be readily achieved using common reducing agents. The choice of reagent depends on the presence of other reducible functional groups in the molecule.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols with high efficiency. It is typically used in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.
Diisobutylaluminium hydride (DIBAL-H) can also be used, sometimes offering better selectivity at low temperatures.
Sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or in specific solvent systems can also effect this reduction, though it is generally less reactive towards esters than LiAlH₄.
This reduction step is usually one of the final steps in the synthetic sequence, ensuring the delicate primary alcohol is not subjected to harsh conditions used earlier in the synthesis.
Chemoselective Functionalization of the Hydroxymethyl Group
Once this compound is synthesized, the primary hydroxyl group becomes a handle for further chemical modification. Chemoselective functionalization is critical, as the molecule contains other potentially reactive sites: the pyrazole N-H, the pyrazole N2 nitrogen, and the pyridine N7 nitrogen. The relative reactivity of these sites must be considered when planning subsequent reactions.
Esterification and Etherification: The primary alcohol can be selectively acylated to form esters using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. Similarly, it can be converted to an ether via Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) or other etherification protocols. The basicity of the pyridine nitrogen means that acid-catalyzed reactions must be approached with care, as protonation of the ring can occur.
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or under Swern oxidation conditions. Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), though the stability of the heterocyclic core under these harsh conditions would need to be evaluated.
Protection Strategies: To perform reactions at other sites on the ring without affecting the hydroxymethyl group, it can be protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether. Conversely, to react specifically at the hydroxymethyl group in the presence of a more nucleophilic N-H group, the pyrazole nitrogen is often protected first, for example, as a p-methoxybenzyl (PMB) or tetrahydropyran (B127337) (THP) derivative. rsc.org
The choice of reaction conditions is paramount to ensure that functionalization occurs at the intended site, preserving the integrity of the pyrazolopyridine core and other functional groups.
Chemical Transformations and Derivatization of 1h Pyrazolo 3,4 B Pyridin 5 Yl Methanol
Reactions Involving the Hydroxyl Group
The primary alcohol functionality of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol is a key handle for introducing a variety of functional groups through well-established alcohol chemistries. These transformations allow for the modulation of the molecule's steric and electronic properties, which is crucial for developing new chemical entities.
Esterification and Etherification
While direct esterification or etherification on this compound is a standard synthetic possibility, much of the documented research focuses on the synthesis and modification of the analogous C5-carboxylate esters. These compounds, such as methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate and ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, are key intermediates. sigmaaldrich.com They are often synthesized through multi-component reactions or by building the pyridine (B92270) ring onto a pre-existing pyrazole (B372694). rsc.orgrsc.org For instance, novel ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been efficiently synthesized through the condensation of pyrazole-5-amine derivatives with activated carbonyl compounds in refluxing acetic acid. rsc.org Another strategy involves the synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from pyrano[2,3-c]pyrazoles and aniline, which proceeds via a sequential ring-opening/closing cascade reaction. rsc.org These ester derivatives can then be hydrolyzed to the corresponding carboxylic acids to serve as precursors for further derivatization. researchgate.net
Oxidation Reactions
The primary alcohol of this compound can be oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable building blocks for further synthetic modifications. The resulting aldehyde, 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, is utilized as a chemical reagent and a substrate in organic synthesis and pharmaceutical research. The carboxylic acid, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, is another key derivative, often obtained through the hydrolysis of its corresponding esters. researchgate.netnih.gov The synthesis of these oxidized derivatives represents a fundamental transformation for functionalizing the C5 position of the pyrazolopyridine core.
Table 1: Oxidation Products of this compound
| Starting Material | Product Name | Molecular Formula | Use/Synthesis Note | Citations |
|---|---|---|---|---|
| This compound | 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde | C₇H₅N₃O | Used as a chemical reagent and synthetic intermediate. A patent describes the synthesis of a related 3-carbaldehyde derivative. googleapis.com | googleapis.com |
| This compound | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | C₇H₅N₃O₂ | Can be prepared by hydrolysis of the corresponding carboxylate esters. researchgate.net | researchgate.netnih.gov |
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide (e.g., -CH₂Cl), to facilitate nucleophilic substitution reactions. This standard synthetic strategy allows for the introduction of a wide range of functionalities at the C5-methyl position. For example, the activated intermediate can be reacted with various nucleophiles, including amines, thiols, and cyanides, to generate a library of new derivatives. While specific examples starting directly from this compound are not extensively documented in the provided sources, this pathway is a fundamental and predictable method for elaborating the structure.
Modifications of the Pyrazolo[3,4-b]pyridine Ring System
The pyrazolo[3,4-b]pyridine ring itself is rich in chemical reactivity, offering several positions for functionalization. Both the nitrogen atoms of the pyrazole moiety and the carbon atoms of the bicyclic system can be selectively modified.
Functionalization at Nitrogen Atoms (N1, N2)
The pyrazole portion of the scaffold contains two nitrogen atoms, N1 and N2, which can be sites for alkylation or arylation. The unsubstituted 1H-tautomer is generally more stable than the 2H-isomer. mdpi.com Functionalization often occurs at the N1 position. For example, N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine with m-chloroperbenzoic acid results in the formation of the 7-oxide. rsc.org The synthesis of 1H-pyrazolo[3,4-b]pyridines often involves using N1-substituted 5-aminopyrazoles as starting materials, which directly installs a substituent at the N1 position of the final product. mdpi.comnih.gov The choice of substituent at N1 can significantly influence the molecule's biological activity and physical properties.
Table 2: Examples of N1-Functionalization Reactions
| Substrate | Reagent/Conditions | Product Description | Citations |
|---|---|---|---|
| 1-Benzyl-1H-pyrazolo[3,4-b]pyridine | m-Chloroperbenzoic acid (mCPBA) | N-Oxidation at the pyridine nitrogen (N7) | rsc.org |
| 5-Aminopyrazole derivatives | Various (used in ring synthesis) | N1-substituted pyrazolo[3,4-b]pyridines (e.g., N1-phenyl, N1-methyl) | mdpi.comnih.gov |
| 1-Benzyl-1H-pyrazolo[3,4-b]pyridine | Nitrating mixture (HNO₃/H₂SO₄) | Nitration occurs at the para-position of the N1-benzyl group, not the heterocyclic ring. | rsc.org |
Functionalization at Carbon Atoms (C3, C4, C6)
The carbon atoms of the pyrazolo[3,4-b]pyridine ring, particularly C3, C4, and C6, are common sites for introducing chemical diversity.
C3-Position: The C3 position is a frequent target for electrophilic substitution and subsequent cross-coupling reactions.
Halogenation: Direct halogenation of the pyrazolo[3,4-b]pyridine ring often occurs selectively at the C3 position. Bromination and chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine yield the corresponding 3-halo derivatives. rsc.org Iodination is also a key transformation; 3-amino-1H-pyrazolo[3,4-b]pyridines can be converted to 3-iodo derivatives via iododediazonation, providing a versatile intermediate for coupling reactions. researchgate.net Similarly, direct iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine yields 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. growingscience.com
Cross-Coupling Reactions: The 3-iodo derivatives are excellent substrates for various palladium- and copper-promoted cross-coupling reactions. Documented transformations include Suzuki, Heck, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, stannyl, and alkynyl groups at the C3 position. researchgate.net Copper-catalyzed coupling of 3-iodo derivatives with sulfonamides has also been reported. growingscience.com
C4 and C6-Positions: Substituents at the C4 and C6 positions are typically introduced during the construction of the pyridine ring.
Cyclization Strategies: The synthesis of the pyrazolo[3,4-b]pyridine core often involves the cyclization of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com The choice of this second component directly dictates the substitution pattern at C4 and C6. For example, using different α,β-unsaturated ketones in a ZrCl₄-catalyzed cyclization with 5-amino-1-phenylpyrazole (B52862) allows for the synthesis of various 4-substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com
Table 3: Selected Functionalization Reactions at Ring Carbons
| Position(s) | Reaction Type | Reagents and Conditions | Product Description | Citations |
|---|---|---|---|---|
| C3 | Bromination | Bromine | 3-Bromo-1-benzyl-1H-pyrazolo[3,4-b]pyridine | rsc.org |
| C3 | Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-1-benzyl-1H-pyrazolo[3,4-b]pyridine | rsc.org |
| C3, C5 | Iodination | Iodine | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | growingscience.com |
| C3 | Suzuki Coupling | Arylboronic acids, Pd catalyst | 3-Aryl-1H-pyrazolo[3,4-b]pyridines | researchgate.net |
| C3 | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 3-Alkynyl-1H-pyrazolo[3,4-b]pyridines | researchgate.net |
| C4, C6 | Cyclocondensation | 5-Aminopyrazole + α,β-unsaturated ketone, ZrCl₄ | 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazolopyridine systems. tezu.ernet.in These reactions typically involve the coupling of a halo- or triflate-substituted heterocycle with a suitable partner, such as a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an alkene (Heck). tezu.ernet.inrsc.org
While direct cross-coupling on this compound itself is less common, the functionalization of the core ring system is well-established. For these reactions to proceed, the pyrazolopyridine core is typically functionalized with a leaving group, such as a halogen (Cl, Br, I), at positions like C3, C4, or C6. The hydroxyl group of the methanol (B129727) substituent would likely require protection prior to executing these transformations.
Suzuki-Miyaura Reaction: This reaction is widely used to introduce aryl or heteroaryl substituents. For instance, a halo-pyrazolopyridine can be coupled with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a supported Pd-complex, and a base. researchgate.net High yields have been reported for the coupling of various aryl halides under mild conditions. rsc.orgresearchgate.net
Sonogashira Coupling: This method facilitates the introduction of alkynyl groups. A copper-free Sonogashira coupling protocol can be employed using a palladium catalyst, which is often preferred for its milder conditions and broader substrate scope. researchgate.netnih.gov Efficient coupling has been demonstrated with various aryl halides, affording the corresponding alkynylated products in high yields. rsc.org
Heck Reaction: The Heck reaction allows for the vinylation of the heterocyclic core. This transformation involves reacting a halo-pyrazolopyridine with an alkene under palladium catalysis to form a new C-C bond at the site of the halogen. tezu.ernet.inrsc.org
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Heterocyclic Scaffolds Note: This table summarizes general conditions reported for cross-coupling reactions on related heterocyclic systems, which are applicable to appropriately substituted pyrazolo[3,4-b]pyridines.
| Reaction | Catalyst System | Base | Solvent | Typical Temperature | Reference |
| Suzuki-Miyaura | Pd-complex (0.01 mol%) | K₂CO₃ | Aqueous Ethanol | 90 °C | researchgate.net |
| Sonogashira (Cu-free) | Pd-complex (0.05 mol%) | Et₃N | Aqueous Ethanol | 60 °C | researchgate.net |
| Heck | Pd-complex (0.01 mol%) | Et₃N | Aqueous Ethanol | 100 °C | researchgate.net |
Electrophilic Substitution Reactions
The pyrazolo[3,4-b]pyridine ring system is generally electron-deficient, which can make electrophilic aromatic substitution challenging. However, reactions can proceed, often with specific regioselectivity. The outcome of such reactions is highly dependent on the reaction conditions and the existing substituents on the ring.
Studies on substituted 1H-pyrazolo[3,4-b]pyridines have shown that electrophilic attack can be directed to specific positions. For example, the halogenation (bromination or chlorination) of 1-benzyl-1H-pyrazolo[3,4-b]pyridine occurs preferentially at the C3 position of the heterocyclic core. rsc.org In contrast, nitration of the same compound under certain conditions results in substitution at the para-position of the more activated benzyl (B1604629) substituent, leaving the pyrazolopyridine ring untouched. rsc.org This indicates that the electronic nature of existing substituents plays a critical role in directing incoming electrophiles.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are more common on the electron-deficient pyridine portion of the pyrazolo[3,4-b]pyridine scaffold, particularly when a good leaving group is present.
One documented pathway involves the reaction of a substituted 1H-pyrazolo[3,4-b]pyridine with hydrazine (B178648) monohydrate, which can displace a protected amine functionality. nih.gov For instance, a phthalimido group at the C3 position can be cleaved by hydrazine to yield a 3-amino-1H-pyrazolo[3,a-b]pyridine derivative. nih.gov Furthermore, the hydroxyl group of this compound could potentially be converted into a better leaving group (e.g., a tosylate or a halide) to facilitate SN2-type reactions at the methylene (B1212753) carbon.
Vicarious Nucleophilic Substitution (VNS) of hydrogen is another potential pathway for functionalization, which has been observed in related nitropyrazole derivatives. researchgate.net This type of reaction allows for the introduction of a nucleophile onto the ring with simultaneous elimination of a hydrogen atom.
Regioselective Functionalization Studies
Regioselectivity is a key consideration in both the synthesis and subsequent modification of the pyrazolo[3,4-b]pyridine core. The ability to selectively functionalize different positions on the scaffold is essential for creating structured chemical libraries for applications like drug discovery. nih.gov
During Ring Synthesis: The regiochemical outcome can often be controlled during the construction of the bicyclic system itself. For example, in the condensation of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers can be formed. nih.gov The selectivity is dictated by the relative electrophilicity of the two carbonyl groups; the more electrophilic carbonyl is preferentially attacked first, determining the final arrangement of substituents on the pyridine ring. nih.gov
On the Pre-formed Scaffold: Once the pyrazolo[3,4-b]pyridine core is formed, subsequent functionalization can be directed to specific positions:
N1-Position: The pyrazole nitrogen can be functionalized via alkylation or acylation. For example, treatment with triphenylmethyl chloride in the presence of a base selectively adds a trityl protecting group to the N1 position. nih.gov
C3-Position: As mentioned, electrophilic halogenation often occurs at the C3 position. rsc.org
Other Positions: Selective metalation followed by reaction with an electrophile can be used to functionalize other positions, such as C7 in the related pyrazolo[3,4-c]pyridine isomer. nih.gov
Table 2: Examples of Regioselective Reactions on the Pyrazolo[3,4-b]pyridine Scaffold
| Position | Reaction Type | Reagents | Product Type | Reference |
| N1 | Protection | Triphenylmethyl chloride, TEA | N1-Trityl-pyrazolopyridine | nih.gov |
| C3 | Electrophilic Halogenation | Bromine or Chlorine | 3-Halo-pyrazolopyridine | rsc.org |
| C3 | Nucleophilic Displacement | Hydrazine monohydrate | 3-Amino-pyrazolopyridine | nih.gov |
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms is fundamental to optimizing reaction conditions, predicting outcomes, and designing rational synthetic routes.
Reaction Pathway Elucidation
Ring Formation: The mechanism for the formation of the 1H-pyrazolo[3,4-b]pyridine ring from 5-aminopyrazoles and 1,3-dicarbonyl compounds has been a subject of investigation. nih.gov There are two primary proposed pathways, and there is no complete consensus on which one predominates. nih.gov
Pathway A: The reaction initiates with a nucleophilic attack from the sp² carbon at the C4 position of the pyrazole onto one of the carbonyl groups of the dicarbonyl compound. nih.gov
Pathway B: The reaction begins with the nucleophilic attack of the exocyclic amino group (-NH₂) of the 5-aminopyrazole onto a carbonyl group. nih.gov
In both proposed mechanisms, the initial attack is followed by a series of condensation and cyclization steps, ultimately leading to the formation of the fused pyridine ring after dehydration and spontaneous oxidation. nih.gov The relative electrophilicity of the carbonyl groups in an unsymmetrical dicarbonyl reactant is a critical factor in determining the regiochemistry of the final product. nih.gov
Cross-Coupling Reactions: The mechanism for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira is well-understood and proceeds through a catalytic cycle. nih.gov The general steps are:
Oxidative Addition: The Pd(0) catalyst adds to the halo-pyrazolopyridine, forming a Pd(II) complex.
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center.
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which can re-enter the cycle. nih.gov
Transition State Analysis
Transition state analysis involves the study, often through computational chemistry, of the high-energy transition state structure that exists at the peak of the energy profile along a reaction coordinate. rsc.org Analyzing these transient structures provides deep insight into reaction barriers and pathways.
While specific transition state analyses for reactions of this compound are not widely published, the principles can be applied to understand its chemistry. For instance, in the case of the competing pathways for the synthesis of the pyrazolopyridine ring, computational modeling could be used to calculate the activation energies (ΔG‡) for the transition states of both the initial attack by the pyrazole C4 carbon (Pathway A) and the attack by the amino group (Pathway B). nih.govrsc.org By comparing the energy barriers of these two transition states, one could theoretically determine the kinetically favored reaction pathway. rsc.org Such analyses are crucial for explaining observed regioselectivity and for predicting how changes in substrates or catalysts might alter the reaction outcome. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 1h Pyrazolo 3,4 B Pyridin 5 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. In derivatives of the 1H-pyrazolo[3,4-b]pyridine core, the protons on the pyridine (B92270) and pyrazole (B372694) rings resonate in the aromatic region, typically between δ 7.0 and 9.2 ppm. nih.gov The exact chemical shift is influenced by the electronic effects of substituents on the bicyclic system.
For the parent compound, (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol, the key signals include those for the pyrazole NH proton, the aromatic protons on the pyridine ring, the pyrazole CH proton, and the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the methanol (B129727) substituent. The NH proton of the pyrazole ring typically appears as a broad singlet at a high chemical shift, often above δ 10.0 ppm, and is exchangeable with D₂O. helsinki.finih.gov The protons of the pyridine moiety exhibit characteristic shifts and coupling patterns that confirm their relative positions. For instance, in related derivatives, the pyridine protons H4 and H6 often appear as doublets. nih.gov The methylene protons of the methanol group are expected to appear as a singlet or doublet, depending on coupling to the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm.
The analysis of various substituted 1H-pyrazolo[3,4-b]pyridine derivatives reveals consistent patterns. For example, in N-substituted derivatives, the absence of the high-field NH signal is a key indicator, while the signals for the remaining ring protons are adjusted based on the substituent's nature. nih.govsemanticscholar.org
Table 1: Representative ¹H NMR Chemical Shifts for Protons in 1H-Pyrazolo[3,4-b]pyridine Derivatives Note: Data is compiled from various derivatives and serves as a general reference. The solvent used can significantly influence chemical shifts.
| Proton | Typical Chemical Shift (δ ppm) | Multiplicity | Notes |
| Pyrazole-NH | > 10.0 | Broad Singlet | Exchangeable with D₂O. helsinki.finih.gov |
| Pyridine-H4/H6 | 8.8 - 9.2 | Doublet | Shifts are highly dependent on substituents. nih.gov |
| Aromatic-H | 7.0 - 8.3 | Multiplet | Represents various protons on the pyridine and pyrazole rings. nih.govsemanticscholar.org |
| Methanol-CH₂ | ~4.7 | Singlet/Doublet | Adjacent to the pyridine ring. |
| Methanol-OH | Variable | Broad Singlet | Position depends on concentration and hydrogen bonding. |
| Methyl (substituent) | ~2.4 | Singlet | Example of an alkyl substituent on the ring. nih.gov |
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The carbon atoms of the heterocyclic pyrazolo[3,4-b]pyridine rings typically resonate in the range of δ 100-160 ppm. helsinki.fisemanticscholar.org The chemical shifts are sensitive to the electronic environment, allowing for the differentiation of individual carbon atoms within the fused ring system.
For this compound, the carbon of the methanol substituent (-CH₂OH) would appear in the aliphatic region, generally between δ 50-65 ppm. The carbons of the pyridine and pyrazole rings will have distinct signals in the downfield region. The quaternary carbons involved in the ring fusion and those bearing substituents often have lower intensity peaks. For example, studies on related structures show the carbonyl carbon of an amide derivative resonating around δ 165.0 ppm and the pyrazole carbons appearing between δ 105.0 and 150.0 ppm. helsinki.fi
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in 1H-Pyrazolo[3,4-b]pyridine Derivatives Note: Data is compiled from various derivatives and serves as a general reference.
| Carbon | Typical Chemical Shift (δ ppm) | Notes |
| Pyridine Ring Carbons | 110 - 160 | Specific shifts depend on substitution and position relative to nitrogen. helsinki.fisemanticscholar.org |
| Pyrazole Ring Carbons | 100 - 155 | Includes both CH and quaternary carbons. helsinki.fisemanticscholar.org |
| Methanol-CH₂ | 55 - 65 | Aliphatic carbon attached to the pyridine ring. |
| Substituted Carbons (C-X) | Variable | Shift is highly dependent on the nature of the substituent X. helsinki.fi |
While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the pyridine ring.
HMQC (or its more modern equivalent, HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of a carbon signal based on its attached proton's signal.
HMBC shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and piecing together the entire molecular framework by connecting different spin systems. For example, an HMBC correlation from the methylene protons of the methanol group to the C5 carbon of the pyridine ring would confirm the substituent's position.
The use of these 2D NMR techniques has been documented to successfully differentiate between N-1 and N-2 substituted regioisomers of pyrazolo[3,4-b]pyridine derivatives, which can be challenging to distinguish based on 1D spectra alone. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The most prominent bands would be the O-H stretching vibration of the alcohol group, which typically appears as a broad and strong absorption in the 3400-3650 cm⁻¹ region due to hydrogen bonding. libretexts.orglibretexts.org The N-H stretch of the pyrazole ring is also expected in this region, often around 3125 cm⁻¹. nih.gov The C-O stretching of the primary alcohol would be visible in the 1050-1250 cm⁻¹ range. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the fused aromatic rings are found in the 1450-1650 cm⁻¹ region. nih.govresearchgate.net
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretch, H-bonded | 3400 - 3650 | Strong, Broad |
| Pyrazole (N-H) | Stretch | ~3125 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |
| Aromatic (C=C/C=N) | Stretch | 1450 - 1650 | Medium to Strong |
| Alcohol (C-O) | Stretch | 1050 - 1250 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, which has a molecular formula of C₇H₇N₃O, HRMS provides an experimental mass value that can be compared to the calculated exact mass. nih.gov
This technique allows for the confirmation of the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. For instance, HRMS analyses of related pyrazolo[3,4-b]pyridine derivatives have been used to confirm their calculated molecular formulas with high precision, often to within a few parts per million (ppm). rsc.org
Table 4: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₇N₃O |
| Calculated Exact Mass [M+H]⁺ | 150.0662 Da |
| Analysis Mode | Typically ESI or APCI |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural evidence for crystalline solids. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate information on bond lengths, bond angles, and intermolecular interactions.
For pyrazolo[3,4-b]pyridine derivatives, single-crystal X-ray diffraction studies have confirmed their molecular structures and provided insights into their solid-state packing. mdpi.comnih.gov An analysis of a this compound crystal would definitively confirm the connectivity of the pyrazole and pyridine rings, the position of the methanol substituent, and the tautomeric form (i.e., the position of the pyrazole N-H proton). Furthermore, it would reveal intermolecular hydrogen bonding networks, likely involving the alcohol's hydroxyl group and the nitrogen atoms of the heterocyclic system, which dictate the crystal packing. mdpi.comresearchgate.net Studies on similar structures have detailed these types of interactions, confirming, for example, O—H⋯N hydrogen bonds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectra provide valuable insights into the π-electron systems and the influence of various substituents on the electronic structure of the core pyrazolo[3,4-b]pyridine scaffold. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, with the most common transitions being π→π* and n→π*.
Detailed research into the photophysical properties of several pyrazolo[3,4-b]pyridine derivatives has shed light on their characteristic electronic absorptions. For instance, a study on novel pyrazolo[3,4-b]pyridines designed for affinity to β-amyloid plaques revealed distinct absorption maxima in the UV-Vis region. mdpi.com The absorption spectra of these compounds, measured in dimethyl sulfoxide (B87167) (DMSO), are influenced by the nature of the substituent at the C4 position. mdpi.com
One such derivative, 4-(4-(dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, exhibits a significant absorption maximum, indicating a highly efficient excitation potential which is an attractive feature for applications in microscopy. mdpi.com The electronic absorption data for this and related compounds are summarized in the table below.
Another investigation into fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b]pyridines, designed as chemosensors, also characterized their UV-Vis absorption properties. acs.org While the primary focus was on their fluorescence, the absorption spectra are fundamental to understanding their electronic behavior. Although detailed absorption data for a broad range of these specific derivatives were not the central point of the study, the research underscores the tuneable photophysical properties of the pyrazolo[3,4-b]pyridine core through strategic substitution. acs.org
The following table presents available UV-Vis absorption data for selected this compound derivatives.
Interactive Data Table: UV-Vis Absorption Data for this compound Derivatives
| Compound Name | Solvent | λmax (nm) | Reference |
| 4-(4-(Dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | DMSO | 351 | mdpi.com |
| 4-(9-Anthryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | DMSO | 321 | mdpi.com |
| 6-Methyl-1-phenyl-4-(1-pyrenyl)-1H-pyrazolo[3,4-b]pyridine | DMSO | 338 | mdpi.com |
Computational Chemistry and Theoretical Studies of 1h Pyrazolo 3,4 B Pyridin 5 Yl Methanol
Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) models represent a fundamental application of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.govresearchgate.net These models are predictive tools that can estimate various properties of a compound, even before its synthesis, based solely on its molecular structure. springernature.comnih.gov The core principle of QSPR lies in the idea that the properties of a chemical are encoded in its molecular structure. By calculating numerical values, known as molecular or theoretical descriptors, that represent different aspects of a molecule's structure, it is possible to build regression or classification models to predict properties of interest. nih.govresearchgate.net This approach is invaluable in materials science and drug discovery for forecasting properties like boiling point, solubility, and partitioning behavior, thereby accelerating research and reducing the need for extensive experimental work. nih.govnih.gov
The development of a robust QSPR model involves several key stages: compiling and curating a dataset of compounds with known properties, generating theoretical descriptors for each molecule, selecting the most relevant descriptors, constructing a mathematical model, and rigorously validating its predictive performance. springernature.comnih.gov
While specific QSPR studies exclusively focused on (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol are not extensively detailed in publicly available literature, research on analogous pyrazolopyridine derivatives provides significant insight into how these methods are applied to this class of compounds. A pertinent example is a Quantitative Structure-Activity Relationship (QSAR) study on pyrazolopyridine analogs designed as breast cancer inhibitors. researchgate.net QSAR is a closely related methodology that uses the same principles as QSPR but correlates structure with biological activity instead of a physicochemical property. researchgate.net
In this study, a QSAR model was developed to predict the anti-breast cancer activity (expressed as pIC₅₀) of a series of pyrazolopyridine derivatives. researchgate.net The model was built using a set of five theoretical descriptors that quantify various structural features of the molecules. researchgate.net
The descriptors used to construct the model are detailed in the table below.
Table 1: Theoretical Descriptors Used in a QSAR Model of Pyrazolopyridine Analogs. researchgate.net
| Descriptor | Descriptor Name/Type | Description |
| ATS0s | Broto-Moreau Autocorrelation of a Topological Structure (lag 0, weighted by atomic Sanderson electronegativities) | Describes the distribution of atomic electronegativities across the topological structure of the molecule. |
| ATS7s | Broto-Moreau Autocorrelation of a Topological Structure (lag 7, weighted by atomic Sanderson electronegativities) | Describes the distribution of atomic electronegativities between atoms separated by seven bonds. |
| MATS6c | Moran Autocorrelation (lag 6, weighted by atomic charges) | Measures the correlation of atomic charges between atoms separated by a topological distance of six bonds. |
| MDEC-33 | Molecular Distance Edge Characterization (3D descriptor) | Characterizes the molecule based on distance edges between pairs of atoms in its 3D conformation. |
| MDEN-22 | Molecular Distance Edge Number (2D descriptor) | A 2D descriptor that encodes information about the distances between atoms in the molecular graph. |
The resulting model demonstrated strong statistical significance and predictive power, as validated through various internal and external validation metrics. researchgate.net These metrics are crucial for assessing the reliability and robustness of any QSAR or QSPR model. researchgate.net
Table 2: Statistical Validation Parameters of the Pyrazolopyridine QSAR Model. researchgate.net
| Parameter | Parameter Name | Value | Interpretation |
| R² | Correlation Coefficient | 0.930 | Indicates that 93.0% of the variance in the biological activity is explained by the model. |
| R²adj | Adjusted Correlation Coefficient | 0.907 | Adjusts R² for the number of descriptors in the model, providing a more accurate measure of model fit. |
| Q²cv | Cross-Validation Coefficient | 0.851 | Measures the internal predictive ability of the model, obtained through leave-one-out cross-validation. |
| R²ext | External Prediction Coefficient | 0.716 | Measures the model's ability to predict the activity of an external set of compounds not used in training. |
The high values for these statistical parameters confirmed that the developed model was robust and had good predictive capability. researchgate.net This model was subsequently used in an in-silico approach to design ten new pyrazolopyridine compounds with potentially enhanced inhibitory activity against breast cancer cells, demonstrating the practical application of such theoretical studies. researchgate.net The research illustrates how a set of calculated theoretical descriptors can effectively quantify the structural features of pyrazolopyridine derivatives to predict their biological function. researchgate.net A similar QSPR methodology could be employed to predict the physicochemical properties of this compound, providing valuable data for its potential applications without the immediate need for laboratory synthesis and measurement.
Applications in Chemical Science and Materials Research for 1h Pyrazolo 3,4 B Pyridine Scaffolds
Role as Intermediates in Complex Molecule Synthesis
The 1H-pyrazolo[3,4-b]pyridine scaffold is a crucial intermediate in the synthesis of more complex molecules, including a wide array of biologically active compounds and functional materials. mdpi.commdpi.com Synthetic chemists utilize the pyrazolo[3,4-b]pyridine core as a foundational structure that can be readily modified at various positions (N1, C3, C4, C5, and C6) to generate a library of derivatives with tailored properties. mdpi.com
The synthesis of the 1H-pyrazolo[3,4-b]pyridine ring system can be achieved through several strategies, most commonly by constructing the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or by forming the pyrazole ring on a pyridine template. mdpi.com A prevalent method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.com For instance, the reaction of 5-aminopyrazole with α,β-unsaturated ketones can yield 1H-pyrazolo[3,4-b]pyridines, often with the aid of a catalyst. mdpi.com
The functionalization of the pyrazolo[3,4-b]pyridine core is often achieved through standard organic transformations. For example, halogenated derivatives, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine, serve as versatile intermediates for cross-coupling reactions like Suzuki, Heck, and Sonogashira, allowing for the introduction of various substituents. researchgate.netmedchemexpress.com The specific compound, (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol , and its N-methylated analog are commercially available, indicating their utility as building blocks in synthetic chemistry. reagentia.eunih.govsynthonix.com118.31.119 While direct synthetic applications are not extensively detailed in the literature, related compounds like pyrazolo[3,4-b]pyridine-5-carbonyl azides have been used to synthesize carbamates, showcasing the reactivity at the C5 position for further molecular elaboration. helsinki.fi
The strategic importance of this scaffold is highlighted by its presence in numerous patented compounds, with over 300,000 1H-pyrazolo[3,4-b]pyridines described in scientific literature and patents. mdpi.com
Luminescent Properties and Potential in Optical Materials
The 1H-pyrazolo[3,4-b]pyridine scaffold and its derivatives have demonstrated significant potential in the field of optical materials due to their inherent luminescent properties. researchgate.net The extended π-conjugated system of the fused heterocyclic rings often gives rise to fluorescence, which can be tuned by modifying the substituents on the core structure.
Derivatives of the closely related 1H-pyrazolo[3,4-b]quinoline system are known to exhibit intense fluorescence, with some compounds displaying a strong blue fluorescence in solution. nih.gov These properties have led to their investigation as emissive materials in Organic Light Emitting Diodes (OLEDs). nih.gov
Research on various 1H-pyrazolo[3,4-b]pyridine derivatives has revealed their promising photophysical characteristics. For example, certain synthesized pyrazolo[3,4-b]pyridines exhibit notable fluorescence with large Stokes shifts. mdpi.com The quantum yield and emission wavelengths can be modulated by the introduction of different functional groups. For instance, some 4-arylpyrazolo[3,4-b]pyridin-6-ones have been shown to luminesce with quantum yields ranging from 0.09 to 0.23 and exhibit a large Stokes shift.
Applications in Biosensing and Chemical Probes
The fluorescent properties of 1H-pyrazolo[3,4-b]pyridine derivatives make them excellent candidates for the development of biosensors and chemical probes. researchgate.net The ability to modify the scaffold allows for the incorporation of specific recognition moieties that can bind to target analytes, leading to a detectable change in the fluorescence signal.
For example, pyrazolo[3,4-b]pyridine-based fluorescent probes have been designed for the detection of metal cations. nih.govcore.ac.uk The coordination of a metal ion to a chelating group attached to the pyrazolo[3,4-b]pyridine core can modulate the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. core.ac.uk One such sensor, based on a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative, was found to be effective in detecting various small inorganic cations in a polar solvent. core.ac.uk
Furthermore, the pyrazolo[3,4-b]pyridine scaffold has been utilized to develop probes for biologically important molecules. For instance, novel pyrazolo[3,4-b]pyridines have been synthesized and shown to have a high and selective binding affinity for β-amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.com This suggests their potential application in the development of diagnostic tools for neurodegenerative disorders. mdpi.com The design of these probes often relies on the photoinduced electron transfer (PET) mechanism, where the binding of the analyte alters the efficiency of fluorescence quenching. core.ac.uk
Design of Scaffolds for Supramolecular Chemistry or Coordination Chemistry
The 1H-pyrazolo[3,4-b]pyridine scaffold is a valuable building block in supramolecular and coordination chemistry due to the presence of multiple nitrogen atoms that can act as coordination sites for metal ions. pipzine-chem.com The arrangement of these nitrogen atoms allows the scaffold to function as a mono- or multidentate ligand, enabling the construction of a variety of coordination complexes and polymers. nih.gov
Researchers have successfully synthesized new supramolecular coordination polymers using 1H-pyrazolo[3,4-b]pyridin-3-amine as a co-ligand with various aromatic carboxylic acids and d10-metal ions like zinc. nih.gov These studies have shown that the pyrazolo[3,4-b]pyridine ligand can participate in the formation of diverse and stable structures through both coordination bonds and non-covalent interactions such as hydrogen bonding and π–π stacking. nih.gov The resulting coordination polymers can exhibit interesting properties, including potential for sensing applications. nih.gov
The ability of the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring to coordinate with metal ions is a key feature in its application in materials science, particularly in the development of Metal-Organic Frameworks (MOFs). pipzine-chem.com These materials have potential applications in gas storage, separation, and catalysis.
Development as Catalytic Ligands or Organic Reagents
The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for its potential in catalysis, either as a ligand for metal-based catalysts or as an organic catalyst itself. The nitrogen atoms within the heterocyclic system can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.
For instance, pyrazolo[3,4-b]pyridine derivatives have been used in the synthesis of novel catalysts. A nano-magnetic metal-organic framework based on Fe3O4 has been utilized as a catalyst for the synthesis of other pyrazolo[3,4-b]pyridine derivatives, demonstrating the scaffold's role in catalytic systems. nih.gov The reusability of such catalysts highlights their potential for green and sustainable chemistry. nih.gov
Furthermore, the pyrazolo[3,4-b]pyridine core itself can be part of a larger catalytic system. For example, the synthesis of pyrazolo[3,4-b]pyridines has been achieved using various catalysts, including ZrCl4, showcasing the importance of catalysis in the preparation of these scaffolds. mdpi.com While specific examples of This compound being used as a catalytic ligand are not prominent in the literature, the general class of pyrazolo[3,4-b]pyridines holds potential for the design of new ligands for a range of catalytic transformations. mdpi.com
Future Research Directions and Emerging Trends for 1h Pyrazolo 3,4 B Pyridin 5 Yl Methanol Chemistry
The landscape of heterocyclic chemistry is continuously evolving, driven by the demand for novel compounds with tailored properties for applications in medicine, materials science, and agrochemicals. The (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol scaffold, a key member of the pyrazolopyridine family, stands at the forefront of this evolution. researchgate.net Future research is poised to move beyond traditional synthetic and analytical methods, embracing cutting-edge technologies and methodologies to unlock the full potential of this versatile molecule. Key emerging trends focus on enhancing synthetic efficiency, exploring novel reactivity, deepening the understanding of its dynamic behavior, and leveraging computational power for predictive insights.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions using trifluoroacetic acid (TFA) as a catalyst under reflux conditions in toluene. For example, derivatives can be synthesized by reacting substituted pyrazol-5-amines with acrylate esters (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in the presence of TFA (30 mol%) at reflux for 6–8 hours . Post-reaction purification via column chromatography (silica gel, petroleum ether/ethyl acetate) yields products with >82% purity. Reaction parameters such as solvent choice, catalyst loading, and temperature are critical for minimizing side products .
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer : Multi-modal characterization is recommended:
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and assess chemical environments (e.g., methyl groups at δ 2.60 ppm or aromatic protons at δ 7.49 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C–S bonds at 1.7153–1.683 Å) and torsion angles (e.g., –69.6° for thiophene ring orientation) to validate structural assignments .
- IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm) confirm functional groups .
Advanced Research Questions
Q. How do structural variations in substituents affect the hydrogen bonding network and crystal packing of this compound derivatives?
- Methodological Answer : Substituents like –CF, –OCH, or thiophene alter intermolecular interactions. For instance, in 4-(2-methoxyphenyl)-3-methyl-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, the absence of thiophene ring disorder enables a C–H⋯O hydrogen bond (C(5) chain motif) along the [010] glide direction, stabilizing the crystal lattice . In contrast, 4-methyl/4-chloro derivatives exhibit anticlinal torsion angles (~99°) and weaker C–H⋯π interactions due to steric hindrance . Computational modeling (e.g., DFT) can predict packing efficiency by analyzing substituent-induced torsion angles and van der Waals interactions .
Q. What computational methods are recommended for analyzing the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level effectively model frontier molecular orbitals (FMOs) and electrostatic potential (ESP) surfaces. For example, the electron-withdrawing –CF group reduces HOMO-LUMO gaps (ΔE ≈ 3.5 eV), enhancing reactivity in electrophilic substitution reactions . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like kinases, guiding SAR studies .
Q. How does the introduction of electron-withdrawing groups influence the biological activity of this compound derivatives in kinase inhibition?
- Methodological Answer : Substituents like –CF or ethynyl groups enhance selectivity for kinases such as ZAK (leucine-zipper kinase). For example, N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides exhibit IC values <50 nM against ZAK due to improved π-π stacking with hydrophobic kinase pockets . Mechanistic studies (e.g., kinase inhibition assays and Western blotting) reveal downstream suppression of ERK1/2 phosphorylation, validating target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
